3,3-Dimethyl-1-butynyldimethylsilane
Description
Properties
IUPAC Name |
3,3-dimethylbut-1-ynyl(dimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Si/c1-8(2,3)6-7-9(4)5/h9H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGUWEPWVIETEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#C[SiH](C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87290-98-0 | |
| Record name | (3,3-Dimethyl-1-butyn-1-yl)dimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87290-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dimethyl-1-butynyldimethylsilane can be synthesized through various methods. One common approach involves the reaction of 3,3-dimethyl-1-butyne with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silane group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-butynyldimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common for reduction.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alkenes or alkanes.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
3,3-Dimethyl-1-butynyldimethylsilane serves as a crucial intermediate in organic synthesis, particularly in the preparation of complex molecules. Its unique structure allows it to act as a protecting group for reactive hydrogens in alcohols, amines, thiols, and carboxylic acids. This property is vital for selective transformations in multi-step syntheses.
Silane Coupling Agents
Due to its silane functionality, this compound is used as a coupling agent in the formulation of adhesives and sealants. It enhances the adhesion properties of materials by promoting better bonding between organic substrates and inorganic surfaces.
Protecting Group in Synthesis
As a trialkylsilyl blocking agent, this compound effectively protects reactive functional groups during chemical reactions. This application is particularly useful in complex organic syntheses where multiple functional groups are present .
Material Science
In material science, this compound is employed to modify the surface properties of polymers and other materials. By introducing silane groups into polymer matrices, it can improve hydrophobicity and chemical resistance.
Case Studies
Mechanism of Action
The mechanism of action of 3,3-dimethyl-1-butynyldimethylsilane involves its reactivity with various chemical species. The alkyne group can participate in cycloaddition reactions, while the silyl group can undergo hydrolysis or substitution. These reactions can lead to the formation of new bonds and the modification of molecular structures.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 3,3-Dimethyl-1-butynyldimethylsilane, the following table compares it with structurally or functionally related silanes and amines:
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features | Applications |
|---|---|---|---|---|---|
| This compound | C₉H₁₈Si | 154.33 | 14630-42-3 | Terminal alkyne, trimethylsilyl group, 98% purity | Organic synthesis, alkyne protection |
| Trimethylsilane | C₃H₁₀Si | 74.20 | 993-07-7 | Simple silane (H-Si(CH₃)₃), volatile | Semiconductor R&D, precursor |
| Silane, 1,1′-(1,2-ethanediyl)bis[1,1-dichloro-1-methyl]-, hydrolysis products | Complex mixture | N/A | 1485477–78–8 | Dichlorinated, ethanediyl-bridged structure; regulated under §721.11079 | Industrial coatings, adhesives |
| 1,3-Dimethylamylamine | C₇H₁₇N | 115.22 | 105-41-9 | Branched amine (non-silane), hazardous upon inhalation | Pharmaceutical intermediates |
Key Observations:
Structural Complexity :
- This compound is more structurally complex than Trimethylsilane (), which lacks an alkyne group and has lower molecular weight. The alkyne moiety in the former enhances its reactivity in cross-coupling reactions compared to simpler silanes .
- In contrast, Silane, 1,1′-(1,2-ethanediyl)bis[...] () contains chlorine substituents and a bridged ethanediyl structure, making it more hazardous and subject to stringent exposure controls (e.g., workplace concentration limits of 1.0% ) .
In contrast, 1,3-Dimethylamylamine () poses acute inhalation risks, necessitating immediate oxygen therapy upon exposure . The compound in requires disposal via controlled methods (e.g., aqueous systems) and mandates hazard communication per GHS/OSHA standards, highlighting its higher environmental and health risks compared to the target compound .
Applications :
- While this compound is used in precision organic synthesis, Trimethylsilane () serves as a precursor in semiconductor manufacturing due to its volatility .
- The regulated silane in is restricted to industrial coatings and adhesives, with post-curing exemptions, reflecting its specialized utility .
Research Findings and Data
Table 2: Regulatory and Handling Requirements
Notable Trends:
Q & A
Q. What strategies improve the stability of this compound under ambient conditions?
- Methodological Answer : Encapsulate the compound in MOFs (Metal-Organic Frameworks) or functionalize with stabilizing ligands (e.g., phosphines). Use accelerated aging tests under controlled humidity/temperature to assess degradation kinetics. Theoretical studies on Si-O bond formation pathways inform preventive strategies .
Methodological Notes
- Data Contradiction Analysis : Cross-validate experimental results with computational models and replicate studies under standardized conditions .
- Interdisciplinary Integration : Leverage AI-driven tools (e.g., COMSOL Multiphysics) for predictive modeling and automation in synthesis optimization .
- Ethical and Safety Compliance : Adhere to institutional guidelines for hazardous material handling and data transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
